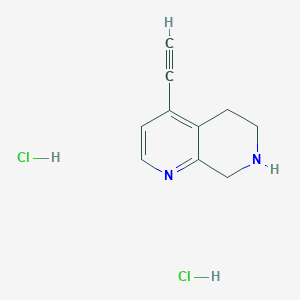
4-乙炔基-5,6,7,8-四氢-1,7-萘啶二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2. It belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry .
科学研究应用
4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
准备方法
The synthesis of 4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride typically involves the functionalization of the naphthyridine core. One common method starts with commercially available reagents and involves multiple steps, including cyclization and functional group transformations . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
化学反应分析
4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridines: Known for their anticancer and antimicrobial activities.
1,5-Naphthyridines: Studied for their diverse biological activities and applications in medicinal chemistry.
1,8-Naphthyridines: Used in the development of drugs and materials. The uniqueness of 4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride lies in its specific functional groups and the resulting biological activities.
生物活性
4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride is characterized by its unique bicyclic structure that includes a naphthyridine core. This structure contributes to its interaction with various biological targets.
Structural Formula
The structural formula can be represented as follows:
Research indicates that 4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride acts primarily as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2). This modulation is significant in the context of neurological disorders such as Alzheimer's disease, where glutamate signaling is dysregulated .
Therapeutic Applications
- Neurological Disorders : The compound's ability to modulate mGluR2 suggests potential in treating conditions like Alzheimer's disease and schizophrenia. Studies have shown that mGluR2 activation can improve cognitive functions and reduce neurodegeneration .
- Anticancer Activity : Preliminary studies indicate that derivatives of naphthyridines exhibit anticancer properties through apoptosis induction in cancer cells. The compound's structural features may enhance its efficacy against certain cancer types .
- Anti-inflammatory Effects : Compounds related to naphthyridines have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that 4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride could be beneficial in inflammatory diseases .
Case Study 1: Alzheimer's Disease Model
In a study involving animal models of Alzheimer's disease, administration of 4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride resulted in improved memory performance and reduced amyloid plaque deposition in the brain. The mechanism was attributed to enhanced synaptic plasticity through mGluR2 modulation .
Case Study 2: Anticancer Screening
A screening of various naphthyridine derivatives revealed that 4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride exhibited cytotoxic effects against several cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell type tested .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c1-2-8-3-6-12-10-7-11-5-4-9(8)10;;/h1,3,6,11H,4-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFREESUBPHTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2CCNCC2=NC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














